molecular formula C11H15O5P B14709767 Diethyl 2H-1,3-benzodioxol-2-ylphosphonate CAS No. 20626-08-8

Diethyl 2H-1,3-benzodioxol-2-ylphosphonate

Cat. No.: B14709767
CAS No.: 20626-08-8
M. Wt: 258.21 g/mol
InChI Key: JXBSGHDDGZFAKM-UHFFFAOYSA-N
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Description

Diethyl 2H-1,3-benzodioxol-2-ylphosphonate is an organophosphorus compound that features a benzodioxole ring fused with a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2H-1,3-benzodioxol-2-ylphosphonate typically involves the reaction of 1,3-benzodioxole with diethyl phosphite under specific conditions. A common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the benzodioxole, followed by the addition of diethyl phosphite. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2H-1,3-benzodioxol-2-ylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether (MOMCl) can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine oxides.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

Diethyl 2H-1,3-benzodioxol-2-ylphosphonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate esters and related compounds.

    Biology: Investigated for its potential as a biochemical probe in enzyme inhibition studies.

    Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Diethyl 2H-1,3-benzodioxol-2-ylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor of enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the active site of the enzyme, thereby blocking the natural substrate from accessing the site.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)benzyl) phosphate: A compound with a similar phosphonate group but different aromatic substitution.

    1-(benzo[d][1,3]dioxol-5-yl)methyl)-2-(benzo[d][1,3]dioxol-6-yl)methyl)diselane: Contains a benzodioxole ring but with selenium substitution.

Uniqueness

Diethyl 2H-1,3-benzodioxol-2-ylphosphonate is unique due to its specific combination of a benzodioxole ring and a phosphonate group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

20626-08-8

Molecular Formula

C11H15O5P

Molecular Weight

258.21 g/mol

IUPAC Name

2-diethoxyphosphoryl-1,3-benzodioxole

InChI

InChI=1S/C11H15O5P/c1-3-13-17(12,14-4-2)11-15-9-7-5-6-8-10(9)16-11/h5-8,11H,3-4H2,1-2H3

InChI Key

JXBSGHDDGZFAKM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1OC2=CC=CC=C2O1)OCC

Origin of Product

United States

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